molecular formula SeO2<br>O2Se B045331 Selenium dioxide CAS No. 7446-08-4

Selenium dioxide

Cat. No. B045331
CAS RN: 7446-08-4
M. Wt: 110.97 g/mol
InChI Key: JPJALAQPGMAKDF-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a solution of 3-cyano-2-picoline (166 mg, 1.41 mmol) in dioxane (3 mL) was added water (0.2 mL) and selenium(IV) oxide (228 mg, 2.05 mmol) and the mixture stirred at reflux overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel (Hexanes/ether, 3:1 then 1:1) to afford the title compound (18 mg, 10%) as a pale yellow solid. 1H NMR (CDCl3): δ 7.69 (dd, 1H, J=9, 6 Hz), 8.20 (d, 1H, J=9 Hz), 9.00 (d, 1H, J=3 Hz), 10.13 (s, 1H).
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].O.[Se](=O)=[O:12]>O1CCOCC1>[C:1]([C:3]1[C:4]([CH:9]=[O:12])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
C(#N)C=1C(=NC=CC1)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
228 mg
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (Hexanes/ether, 3:1

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.